molecular formula C8H11BrN2O2 B11809638 Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate

Cat. No.: B11809638
M. Wt: 247.09 g/mol
InChI Key: FEHKNIFXXANQQB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms and various substituents, making it a valuable scaffold for the development of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by bromination and esterification. The reaction conditions often include:

    Condensation: Ethyl acetoacetate reacts with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring.

    Bromination: The resulting pyrazole is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of de-brominated pyrazoles.

Scientific Research Applications

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester group can influence its binding affinity and selectivity towards molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 4-bromo-1H-pyrazole-5-carboxylate: Lacks the ethyl group at the 3-position, which may affect its reactivity and biological activity.

    Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: Has a methyl group instead of an ethyl group, influencing its steric and electronic properties.

    Ethyl 4-chloro-3-ethyl-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of bromine, which can alter its chemical reactivity and biological interactions.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Biological Activity

Ethyl 4-bromo-3-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H13BrN2O2C_9H_{13}BrN_2O_2 and a molecular weight of approximately 249.11 g/mol. The compound features a bromine atom at the 4-position and an ethyl group at the 3-position of the pyrazole ring, which contributes to its unique reactivity and biological properties.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. It has been shown to inhibit pathways related to inflammation through interactions with specific enzymes and receptors. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Effects

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays have demonstrated that derivatives containing the pyrazole structure can induce cell cycle arrest and apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for effective binding to these targets. This interaction may lead to the modulation of signaling pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound relates to other pyrazole derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 4-bromo-1H-pyrazole-5-carboxylateBromine at position 4Anti-inflammatory properties
Ethyl 4-bromo-3-methyl-1H-pyrazole-5-carboxylateMethyl group at position 3Antimicrobial activity
Ethyl 4-bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylateMethyl group at position 1Potential anti-cancer effects

This table illustrates the diversity in biological activities among similar compounds, emphasizing the significance of specific substituents in influencing their efficacy against various biological targets.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit cell growth in several cancer types. For example, treatment with this compound resulted in significant reductions in cell viability in colorectal cancer cell lines, indicating its potential as a therapeutic agent .

In Vivo Studies

Animal model studies are necessary to further validate the anticancer effects observed in vitro. Initial findings suggest that administration of this compound leads to tumor size reduction in xenograft models, supporting its role as a promising candidate for further development .

Properties

IUPAC Name

ethyl 4-bromo-5-ethyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-5-6(9)7(11-10-5)8(12)13-4-2/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHKNIFXXANQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)OCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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